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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)acetamide

Cat. No.: B1296790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties, synthesis, and potential biological activities of 2-(4-Fluorophenyl)acetamide. The

information is intended to support research and development efforts in medicinal chemistry and

related fields.

Core Compound Information
2-(4-Fluorophenyl)acetamide is an organic compound featuring a fluorinated phenyl group

attached to an acetamide moiety. The presence of the fluorine atom can significantly influence

the molecule's lipophilicity and pharmacokinetic properties, making it a compound of interest in

medicinal chemistry.[1]

Chemical and Physical Properties
The key identifiers and physicochemical properties of 2-(4-Fluorophenyl)acetamide are

summarized in the tables below.

Table 1: Chemical Identifiers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1296790?utm_src=pdf-interest
https://www.benchchem.com/product/b1296790?utm_src=pdf-body
https://www.benchchem.com/product/b1296790?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_US_CB4781466.aspx
https://www.benchchem.com/product/b1296790?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

CAS Number 332-29-6[2]

Molecular Formula C₈H₈FNO[2]

Molecular Weight 153.15 g/mol [2]

IUPAC Name 2-(4-fluorophenyl)acetamide[2]

SMILES C1=CC(=CC=C1CC(=O)N)F[2]

InChI Key HUPVBFQYJHFONM-UHFFFAOYSA-N[2]

Table 2: Physicochemical Properties

Property Value

Melting Point 156-157 °C[3]

Boiling Point (Predicted) 300.6 ± 25.0 °C

Solubility
Practically insoluble in water; Soluble in organic

solvents like methanol, ethanol, and acetone.[1]

Appearance White to off-white crystalline powder.[1]

Spectroscopic Data
The following table summarizes the expected and reported spectroscopic features of 2-(4-
Fluorophenyl)acetamide.

Table 3: Spectroscopic Data
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Technique Data

¹H NMR

Expected signals include peaks for the aromatic

protons (around 7.0-7.3 ppm), the methylene

protons (-CH₂-) adjacent to the carbonyl group

(around 3.5 ppm), and the amide protons (-NH₂)

which may appear as a broad singlet.

¹³C NMR

Expected signals include peaks for the carbonyl

carbon (around 170 ppm), aromatic carbons (in

the 115-165 ppm range, with the carbon

attached to fluorine showing a characteristic

coupling), and the methylene carbon (around

40-45 ppm).

IR Spectroscopy

Characteristic peaks are expected for N-H

stretching of the amide (around 3200-3400

cm⁻¹), C=O stretching of the amide (Amide I

band, around 1650 cm⁻¹), N-H bending (Amide

II band, around 1620 cm⁻¹), and C-F stretching

(around 1220 cm⁻¹).[4]

Mass Spectrometry

The molecular ion peak (M⁺) is expected at m/z

153. A prominent fragment is often observed at

m/z 109, corresponding to the fluorobenzyl

cation [F-C₇H₆]⁺.[4]

Experimental Protocols
This section details the methodologies for the synthesis of 2-(4-Fluorophenyl)acetamide and

a relevant biological assay to evaluate its cytotoxic potential.

Synthesis of 2-(4-Fluorophenyl)acetamide
A common method for the synthesis of 2-(4-Fluorophenyl)acetamide involves the amidation

of a 4-fluorophenylacetic acid derivative. The following protocol is adapted from a general

procedure for synthesizing related phenylacetamide derivatives.[4]

Workflow for the Synthesis of 2-(4-Fluorophenyl)acetamide
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Reaction Setup

Amidation

Work-up and Purification

1. Dissolve 4-fluorophenylacetic acid
 in an appropriate solvent (e.g., DCM).

2. Add a coupling agent (e.g., EDC, DCC)
 and an activator (e.g., HOBt).

3. Stir the mixture at room temperature
 for 30 minutes.

4. Introduce ammonia source
 (e.g., ammonium chloride with a base,

 or aqueous ammonia).

5. Continue stirring at room temperature
 for 12-24 hours.

6. Monitor reaction completion by TLC.

7. Evaporate the solvent.

8. Perform aqueous work-up:
 Add water and ethyl acetate.

 Separate organic layer.

9. Wash organic layer with NaHCO₃,
 dilute acid, and brine.

10. Dry organic layer over anhydrous Na₂SO₄.

11. Evaporate solvent and purify the crude product
 (e.g., by recrystallization).

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-(4-Fluorophenyl)acetamide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b1296790?utm_src=pdf-body-img
https://www.benchchem.com/product/b1296790?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

4-Fluorophenylacetic acid

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

Hydroxybenzotriazole (HOBt)

Ammonium chloride (NH₄Cl)

Triethylamine (TEA) or another suitable base

Dichloromethane (DCM) or Acetonitrile as solvent

Ethyl acetate

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Dilute aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask, dissolve equimolar quantities of 4-fluorophenylacetic acid, EDC, and

HOBt in a suitable solvent like acetonitrile or DCM.

Stir the mixture at room temperature for approximately 30 minutes to activate the carboxylic

acid.

Add an excess of ammonium chloride along with a base such as triethylamine to the reaction

mixture.

Continue stirring the reaction mixture at room temperature for 12 to 24 hours.

Monitor the progress of the reaction using thin-layer chromatography (TLC).
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Upon completion, evaporate the solvent under reduced pressure.

To the residue, add water and ethyl acetate, and transfer the mixture to a separatory funnel.

Separate the ethyl acetate (organic) phase.

Wash the organic layer sequentially with a saturated sodium bicarbonate solution, a dilute

acid solution (e.g., 1M HCl), and finally with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under

reduced pressure to obtain the crude product.

Purify the crude 2-(4-Fluorophenyl)acetamide by recrystallization from a suitable solvent

system (e.g., ethanol/water or ethyl acetate/hexane).

In-vitro Cytotoxicity Evaluation (MTS Assay)
The MTS assay is a colorimetric method used to assess cell viability and determine the

cytotoxic effects of a compound on cancer cell lines.

Workflow for MTS Cytotoxicity Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b1296790?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture

Compound Treatment

Assay and Data Analysis

1. Seed cancer cells in a 96-well plate
 (e.g., 5,000-10,000 cells/well).

2. Incubate for 24h to allow cell attachment.

3. Prepare serial dilutions of
 2-(4-Fluorophenyl)acetamide in culture medium.

4. Replace medium with compound dilutions.
 Include vehicle and no-cell controls.

5. Incubate for desired exposure time
 (e.g., 24, 48, or 72 hours).

6. Add MTS reagent to each well.

7. Incubate for 1-4 hours at 37°C.

8. Measure absorbance at 490 nm.

9. Calculate cell viability and determine IC₅₀ value.

Click to download full resolution via product page

Caption: Standard workflow for evaluating compound cytotoxicity using the MTS assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b1296790?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Selected cancer cell line (e.g., PC3, MCF-7)

Complete cell culture medium

96-well tissue culture plates

2-(4-Fluorophenyl)acetamide

Dimethyl sulfoxide (DMSO) for stock solution

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Microplate reader

Procedure:

Cell Seeding:

Harvest and count the desired cancer cells.

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete culture medium.

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell

attachment.

Drug Treatment:

Prepare a stock solution of 2-(4-Fluorophenyl)acetamide in DMSO.

Create a series of dilutions of the compound in complete culture medium. A suggested

starting range is from 0.1 µM to 100 µM.

Include a vehicle control (medium with the same DMSO concentration as the highest drug

concentration) and a no-cell control (medium only for background measurement).
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After the initial 24-hour incubation, carefully remove the medium from the wells and add

100 µL of the prepared drug dilutions or control solutions.

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

MTS Assay and Data Acquisition:

Following the drug incubation period, add 20 µL of MTS reagent to each well.

Incubate the plate for 1-4 hours at 37°C.

Gently shake the plate to ensure uniform color distribution.

Measure the absorbance of each well at 490 nm using a microplate reader.

Data Analysis:

Subtract the average absorbance of the no-cell control wells (background) from all other

wells.

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Plot the percentage of cell viability against the logarithm of the compound concentration to

generate a dose-response curve.

Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) from the

curve using appropriate software.

Biological Activity and Mechanism of Action
While research on 2-(4-Fluorophenyl)acetamide itself is limited, the broader class of

phenylacetamide derivatives has demonstrated significant potential as anticancer agents.[4][5]

Anticancer Potential
Studies on various N-substituted 2-(4-Fluorophenyl)acetamide derivatives have shown them

to be potent anticancer agents, particularly against prostate (PC3) and breast (MCF-7)

carcinoma cell lines.[4][5] The cytotoxic effects are often dose-dependent. For instance, certain
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nitro-substituted derivatives exhibited higher cytotoxic effects compared to methoxy-substituted

ones.[4]

Mechanism of Action: Induction of Apoptosis
The primary mechanism of action for many phenylacetamide derivatives involves the induction

of programmed cell death, or apoptosis.[6] These compounds can modulate key regulatory

proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

[6] This includes the upregulation of pro-apoptotic proteins like Bax and Fas Ligand (FasL),

leading to the activation of executioner caspases such as caspase-3 and caspase-9.[6] This

targeted induction of apoptosis makes phenylacetamide derivatives promising candidates for

cancer therapies.

Proposed Apoptotic Pathway for Phenylacetamide Derivatives
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Caption: Proposed mechanism of apoptosis induction by phenylacetamide derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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